Computed Lipophilicity (XLogP3) vs. Regioisomer 5-Ethyl-2-hydroxybenzonitrile
2-Ethyl-5-hydroxybenzonitrile (target) exhibits a computed XLogP3 of 2.1, compared to 5-ethyl-2-hydroxybenzonitrile (CAS 75668-94-9, regioisomer with swapped ethyl/hydroxyl positions) which shows an XLogP3 of 2.6 [1]. This ΔXLogP3 of 0.5 log units indicates measurably lower lipophilicity for the target compound, predicting shorter reversed-phase HPLC retention and reduced non-specific protein binding. In contrast, 2-ethyl-3-hydroxybenzonitrile (CAS 791137-12-7) also shows XLogP3 = 2.1, making it lipophilicity-equivalent but structurally distinct in terms of intramolecular H-bonding geometry [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (CID 58961643) |
| Comparator Or Baseline | 5-Ethyl-2-hydroxybenzonitrile: XLogP3 = 2.6 (CID 20077557); 2-Ethyl-3-hydroxybenzonitrile: XLogP3 = 2.1 (CID 67291149) |
| Quantified Difference | ΔXLogP3 = +0.5 (target more hydrophilic than 5-ethyl-2-hydroxy isomer); ΔXLogP3 = 0.0 vs. 2-ethyl-3-hydroxy isomer |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 |
Why This Matters
A ΔXLogP3 of 0.5 is sufficient to produce clearly resolvable HPLC retention time shifts and differential membrane permeability, making regioisomeric verification essential for reproducible analytical and biological results.
- [1] PubChem. XLogP3-AA values: CID 58961643 = 2.1; CID 20077557 = 2.6. Computed by XLogP3 3.0 (PubChem release 2019.06.18). https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-01). View Source
- [2] PubChem. XLogP3-AA value: CID 67291149 (2-Ethyl-3-hydroxybenzonitrile) = 2.1. Computed by XLogP3 3.0 (PubChem release 2019.06.18). https://pubchem.ncbi.nlm.nih.gov/compound/67291149 (accessed 2026-05-01). View Source
